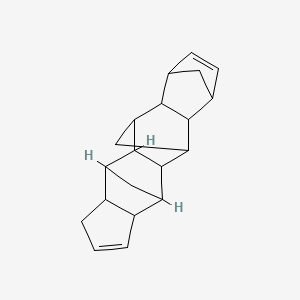
Tetra-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Tetra-cyclopentadiene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound, less substituted and less reactive.
Pentafulvene: Another highly substituted derivative with different electronic properties.
Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.
Uniqueness
Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Eigenschaften
CAS-Nummer |
23197-86-6 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene |
InChI |
InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2 |
InChI-Schlüssel |
PWIYIZVNRLAFOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





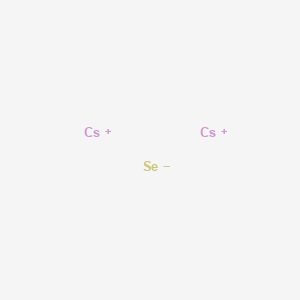
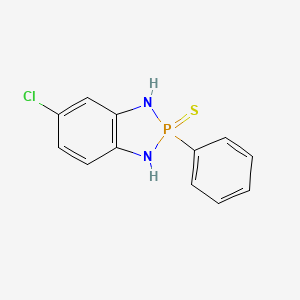



![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
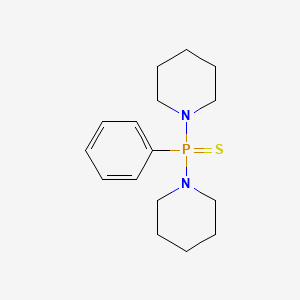
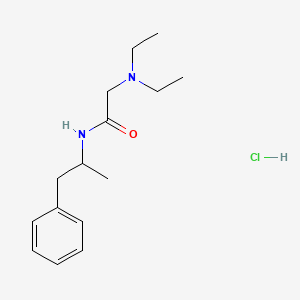
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
